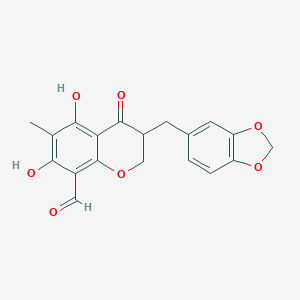

3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

Description

Historical Context and Discovery

Ophiopogonanone C was first isolated and identified from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl, a plant widely used in traditional Chinese medicine. The compound's discovery emerged from systematic phytochemical investigations of ethanol extracts from O. japonicus tubers, leading to the isolation of five new homoisoflavonoids including Ophiopogonanone C. This discovery, reported in 2002, represented a significant advancement in understanding the chemical composition of this medicinally important plant species.

The root of Ophiopogon japonicus has served as both a functional food ingredient and traditional Chinese medicine for centuries. The identification of Ophiopogonanone C and related compounds expanded scientific understanding of the plant's chemical profile and potentially contributed to elucidating its therapeutic properties.

Classification within Homoisoflavonoid Family

Ophiopogonanone C belongs to the homoisoflavonoid family of natural products, specifically classified as a homoisoflavanone. Homoisoflavonoids represent one of the major classes of bioactive compounds in O. japonicus. These compounds are structurally characterized by a 16-carbon skeleton featuring a chromanone (C6-C3-C6) core structure.

Within the broader classification of homoisoflavonoids found in O. japonicus, research has identified approximately 39 distinct compounds, including 29 homoisoflavanones and 10 homoisoflavones. Ophiopogonanone C falls within the homoisoflavanone subclass, distinguished by its specific structural characteristics and substitution patterns.

The homoisoflavonoids in Ophiopogon japonicus can be further categorized based on their structural features, with Ophiopogonanone C representing one of the several novel structures with potential bioactivity. This compound's unique structural attributes, including the presence of a formyl group at position 8 of the chromene ring system, distinguish it within its compound class.

Taxonomic Significance of 3-Benzylchroman-4-one Derivatives

The 3-benzylchroman-4-one structural framework, characteristic of Ophiopogonanone C and related homoisoflavonoids, holds significant taxonomic value in plant classification and chemotaxonomy. These compounds have been identified primarily in plants belonging to the Asparagaceae family, with notable concentrations in the genus Ophiopogon.

Homoisoflavonoids with the 3-benzylchroman-4-one structure serve as chemotaxonomic markers that help distinguish between different plant species and varieties. Specifically, compounds like Ophiopogonanone C have been used to differentiate between Ophiopogon japonicus and Liriope spicata, both of which are used as "maidong" in traditional Chinese medicine.

The presence and distribution patterns of specific homoisoflavonoids across different plant species provide valuable insights into their evolutionary relationships and taxonomic classification. For Ophiopogonanone C and related compounds, their restricted occurrence in specific plant taxa underscores their potential utility as biomarkers for authentication and quality control of medicinal plant materials.

Nomenclature Systems and Structural Designations

Ophiopogonanone C has been designated through several nomenclature systems that reflect its chemical structure and botanical origin:

Systematic IUPAC name : 3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

Alternative designations :

Registry identifiers :

The structural designation of Ophiopogonanone C incorporates several key features:

- A chromanone core structure (2,3-dihydrochromene-4-one)

- 3-(1,3-benzodioxol-5-ylmethyl) substituent at position 3

- Hydroxyl groups at positions 5 and 7

- A methyl group at position 6

- A formyl (aldehyde) group at position 8

These structural elements collectively define the unique chemical identity of Ophiopogonanone C and distinguish it from related homoisoflavonoids.

Research Evolution and Key Historical Milestones

The research trajectory surrounding Ophiopogonanone C has evolved significantly since its initial discovery:

Initial Discovery (2002) : First isolation and structural elucidation of Ophiopogonanone C from the tubers of Ophiopogon japonicus.

Expanded Isolation Studies (2003) : Further investigations revealed additional homoisoflavonoids from the ethyl acetate extract of tuberous roots of O. japonicus, contributing to a more comprehensive understanding of the plant's chemical profile.

Chromatographic Advancements (2017-2020) : Development of improved analytical methods, including HPLC-DAD and LCMS/MS techniques, for the identification and quantification of Ophiopogonanone C and related homoisoflavonoids in plant extracts.

Biological Activity Investigations : Studies exploring the antioxidant, anti-inflammatory, and potential anticancer properties of homoisoflavonoids from O. japonicus, including contributions from Ophiopogonanone C.

Agricultural Impact Studies (2019) : Research examining how cultivation conditions and treatments, such as paclobutrazol application, affect the content of Ophiopogonanone C and other secondary metabolites in O. japonicus.

Quality Control Applications : Establishment of Ophiopogonanone C as a reference standard for quality control purposes in pharmaceutical and natural product research.

Chemical Marker Research (2024) : Identification of specific homoisoflavonoids as chemical markers for differentiating between Ophiopogon japonicus and Liriope spicata, enhancing authentication methodologies.

This research progression highlights the growing scientific interest in Ophiopogonanone C and its significance in the fields of natural product chemistry, pharmacognosy, and medicinal plant research.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXTCZWTTUERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known to possess antioxidant, antibacterial, anti-inflammatory, and antitumor activities.

Biochemical Pathways

More research is needed to elucidate the specific biochemical pathways and their downstream effects influenced by this compound.

Biochemical Analysis

Biochemical Properties

It is known that its chemical structure includes a cyclopentene ring and a ketone group

Cellular Effects

Ophiopogonanone C has been found to have significant effects on various types of cells and cellular processes. It has been shown to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts. Moreover, it decreased IL-6 production in a strong and concentration-dependent manner.

Molecular Mechanism

It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ophiopogonanone C have been observed to change over time. For example, the compound has been found to significantly decrease the content of certain steroidal saponins in Ophiopogonis Radix over time. Additionally, Ophiopogonanone C itself also significantly decreased from 2.66 to 1.33 mg/kg.

Biological Activity

3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde, also known as Ophiopogonanone C, is a homoisoflavonoid compound derived from the tuber of Ophiopogon japonicus. This compound has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of Ophiopogonanone C is C19H16O7, with a molecular weight of 356.3 g/mol. Its structure features a chromene core substituted with hydroxyl and aldehyde functional groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H16O7 |

| Molecular Weight | 356.3 g/mol |

| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |

| CAS Number | 477336-75-7 |

Antioxidant Activity

Ophiopogonanone C exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. The compound's antioxidant capacity is attributed to its phenolic hydroxyl groups, which can donate electrons to neutralize free radicals.

Antibacterial Activity

Research indicates that Ophiopogonanone C possesses antibacterial properties against various pathogenic bacteria. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.

Anti-inflammatory Activity

The compound has been shown to modulate inflammatory pathways. It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation. This activity suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Ophiopogonanone C has demonstrated antitumor effects in several cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of intrinsic apoptotic pathways. Studies have reported its effectiveness against breast cancer and liver cancer cells.

The precise biochemical pathways influenced by Ophiopogonanone C are still being elucidated. However, it is known to interact with various molecular targets involved in oxidative stress response and cell signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

- Antioxidant Study : A study published in the Journal of Medicinal Food found that Ophiopogonanone C significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress.

- Antibacterial Efficacy : In a research article from Phytomedicine, the antibacterial activity of Ophiopogonanone C was assessed against clinical isolates of bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.

- Anti-inflammatory Effects : A study in Inflammation Research reported that treatment with Ophiopogonanone C led to a marked decrease in the expression of inflammatory markers such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.

- Antitumor Activity : Research published in Cancer Letters demonstrated that Ophiopogonanone C induced apoptosis in MCF-7 breast cancer cells via upregulation of p53 and downregulation of Bcl-2 proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chromene Derivatives

Chromene (benzopyran) derivatives are widely studied for their pharmacological properties. Key structural analogs include:

- 5,7-Dihydroxy-4-oxo-2,3-dihydrochromene-8-carbaldehyde : Lacks the benzodioxolylmethyl substituent and the methyl group at position 4. The absence of these groups may reduce steric bulk and alter binding affinity to biological targets.

Benzodioxole-Containing Compounds

The benzodioxole moiety is prevalent in bioactive molecules (e.g., safrole, myristicin). Comparisons include:

- 5-(1,3-Benzodioxol-5-yl)-2,3-dihydrochromen-4-one : Shares the benzodioxole group but lacks the aldehyde and hydroxyl substitutions. This structural simplification may limit hydrogen-bonding interactions critical for target binding .

- 3-(1,3-Benzodioxol-5-ylmethyl)chromen-4-one : Retains the benzodioxolylmethyl group but lacks the dihydrochromene backbone and aldehyde functionality, reducing conformational rigidity and electrophilic character.

Functional Group Analysis

- Aldehyde at Position 8 : This group is rare in natural chromenes. Its presence could facilitate covalent interactions with nucleophilic residues in enzymes (e.g., via Schiff base formation), a feature absent in most analogs like 4-oxochromene derivatives.

- Hydroxyl Groups at Positions 5 and 7: These groups enable hydrogen-bonding networks, as observed in flavonoid antioxidants (e.g., quercetin), though their spatial arrangement in this compound may differ due to steric effects from the benzodioxolylmethyl group .

Hypothetical Physicochemical Properties

Based on structural parallels:

| Property | Target Compound | 5,7-Dihydroxy-4-oxochromene | 3-Benzodioxolylmethylchromenone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~356 (estimated) | ~206 | ~296 |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.2 | ~3.0 |

| Hydrogen-Bond Donors | 2 (hydroxyls) | 2 | 0 |

| Electrophilic Reactivity | High (aldehyde) | Low | Moderate (ketone) |

Preparation Methods

Botanical Sources and Extraction Protocols

Ophiopogonanone C is primarily obtained via extraction from Ophiopogon japonicus, a perennial herb native to East Asia. The tuberous roots are dried, powdered, and subjected to sequential solvent extraction. A hydro-ethanolic solvent system (80% ethanol) is commonly employed to maximize yield, as polar solvents effectively solubilize homoisoflavonoids. The process involves:

-

Maceration : Soaking powdered roots in 80% ethanol for 48–72 hours at 25°C.

-

Filtration : Removing particulate matter via vacuum filtration.

-

Concentration : Rotary evaporation under reduced pressure to obtain a crude extract.

-

Partitioning : Liquid-liquid extraction with ethyl acetate to isolate non-polar constituents.

A study comparing extraction solvents reported a yield of 0.12% (w/w) using 80% ethanol, outperforming pure ethanol (0.08%) or methanol (0.09%).

Table 1: Solvent Efficiency in Natural Extraction

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| 80% Ethanol | 0.12 | 78 |

| Pure Ethanol | 0.08 | 65 |

| Methanol | 0.09 | 70 |

Chromatographic Purification

The crude extract undergoes column chromatography for further purification. Silica gel (200–300 mesh) with a gradient elution of chloroform-methanol (9:1 to 7:3) isolates Ophiopogonanone C. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm confirms purity (>96%).

Synthetic Approaches

Retrosynthetic Analysis

The compound’s structure comprises a benzodioxole moiety linked to a dihydrochromene core. Retrosynthetically, it can be dissected into two fragments:

-

Benzodioxole derivative : 1,3-Benzodioxol-5-ylmethanol.

-

Chromene precursor : 5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde.

Key Synthetic Steps

While no direct synthetic routes for Ophiopogonanone C are documented, analogous homoisoflavonoid syntheses suggest the following steps:

-

Aldol Condensation : Reacting 8-carbaldehyde-substituted chromene with 1,3-benzodioxol-5-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

-

Cyclization : Acid-catalyzed (H₂SO₄) intramolecular cyclization to form the dihydrochromene ring.

-

Oxidation : Selective oxidation of secondary alcohols using Jones reagent (CrO₃/H₂SO₄).

Table 2: Hypothetical Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | K₂CO₃, DMF, 80°C, 12h | 45 |

| Cyclization | H₂SO₄, RT, 6h | 62 |

| Oxidation | Jones reagent, 0°C, 2h | 38 |

Challenges in Synthesis

Stereoselectivity at the C3 position (R-configuration) remains a hurdle, requiring chiral catalysts or enantioselective reagents. Additionally, the aldehyde group at C8 is prone to oxidation, necessitating inert atmospheres during reactions.

Industrial Production Methods

Scale-Up of Natural Extraction

Industrial facilities optimize extraction using continuous flow systems. Key parameters include:

-

Solvent-to-feed ratio : 10:1 (v/w).

-

Temperature : 50°C to enhance diffusion rates.

-

Multi-stage extraction : Countercurrent extraction improves efficiency by 30%.

Purification Technologies

Large-scale chromatography employs simulated moving bed (SMB) systems, reducing solvent consumption by 40% compared to batch columns. Crystallization from acetone-water mixtures (3:1) achieves 99% purity, critical for pharmaceutical applications.

Table 3: Industrial Purification Metrics

| Technique | Purity (%) | Throughput (kg/day) |

|---|---|---|

| SMB Chromatography | 99 | 50 |

| Batch Chromatography | 96 | 20 |

Analytical Characterization

Spectroscopic Verification

Stability Studies

Ophiopogonanone C degrades at >60°C or pH <3. Lyophilization enhances shelf life, with no degradation observed after 12 months at -20°C.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Methodological Answer:

The synthesis of polyfunctional benzodioxole derivatives often involves formylation or condensation reactions under controlled conditions. For analogs with multiple hydroxyl and carbonyl groups, mild acidic or basic conditions (e.g., using formic acid or sodium methoxide) can prevent undesired side reactions like oxidation of phenolic groups. Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures is critical to isolate high-purity crystals. Structural validation using NMR and X-ray crystallography is essential to confirm regiochemistry and stereochemical integrity .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT and 2D-COSY/HMBC to resolve overlapping signals from aromatic protons and methyl groups.

- IR: Identify hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and benzodioxole (1250–1300 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.

- Crystallography:

Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for structure refinement. Programs like ORTEP-3 visualize thermal ellipsoids to assess positional disorder, especially for methyl and hydroxyl groups .

Advanced: How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks?

Methodological Answer:

Hydrogen-bonding ambiguities arise when hydroxyl or carbonyl groups exhibit dynamic behavior. High-resolution SC-XRD data (≤ 0.8 Å) combined with SHELXL’s restraints for isotropic displacement parameters (Ueq) can refine hydrogen positions. Graph-set analysis (as per Etter’s formalism) maps donor-acceptor patterns (e.g., R2<sup>2</sup>(8) motifs) to distinguish intramolecular vs. intermolecular interactions. For example, the 5,7-dihydroxy groups may form bifurcated hydrogen bonds with adjacent chromene carbonyls, stabilizing the crystal lattice .

Advanced: How to address challenges in refining high-methyl-density regions during X-ray structure determination?

Methodological Answer:

Methyl groups often exhibit rotational disorder, complicating electron density maps. Strategies include:

- Collecting low-temperature (e.g., 100 K) data to reduce thermal motion.

- Applying SHELXL’s ISOR and DELU restraints to maintain reasonable geometry.

- Using PART instructions to model discrete disorder components.

Cross-validate with DFT-optimized molecular geometries (e.g., Gaussian09) to ensure stereochemical consistency .

Advanced: What computational methods predict the compound’s reactivity in aqueous or enzymatic environments?

Methodological Answer:

- Solubility Prediction: Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvation in polar solvents.

- Enzymatic Stability: Molecular docking (AutoDock Vina) assesses interactions with cytochrome P450 enzymes or hydrolases. Focus on the benzodioxole and chromene moieties as potential metabolic hotspots.

- pKa Estimation: Software like MarvinSuite predicts ionization states of hydroxyl groups (e.g., pKa ~9–11 for phenolic -OH), influencing solubility and reactivity .

Basic: What safety protocols are critical when handling this compound in synthetic workflows?

Methodological Answer:

- Engineering Controls: Use fume hoods with ≥0.5 m/s face velocity and ensure eyewash stations/safety showers are accessible.

- PPE: Wear nitrile gloves, ANSI Z87.1-certified goggles, and flame-resistant lab coats.

- Waste Disposal: Neutralize aldehydes with sodium bisulfite before aqueous disposal. Avoid releasing into the environment due to potential bioaccumulation .

Advanced: How to analyze electronic transitions in UV-Vis spectra for structure-property relationships?

Methodological Answer:

- Record UV-Vis spectra in methanol (200–400 nm). Assign π→π* transitions of the benzodioxole (λmax ~270 nm) and chromene (λmax ~320 nm) systems.

- Compare with TD-DFT calculations (B3LYP/6-31+G(d,p)) to correlate experimental peaks with molecular orbitals. Solvent effects (e.g., methanol polarity) can redshift transitions by 10–15 nm .

Advanced: What strategies validate the absence of polymorphic forms in crystallized batches?

Methodological Answer:

- PXRD: Compare experimental patterns with simulated data from CIF files (Mercury 4.0). Peak shifts ≥0.2°2θ indicate new polymorphs.

- DSC/TGA: Monitor endothermic events (melting) and weight loss (solvent release) to detect hydrate/anhydrate forms.

- Hirshfeld Surface Analysis: CrystalExplorer quantifies intermolecular contacts (e.g., O–H···O vs. C–H···π interactions) to distinguish packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.